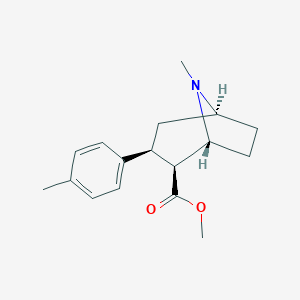
N-(5-chloro-2-morpholin-4-ylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-morpholin-4-ylphenyl)butanamide, also known as BIX-01294, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This molecule has been found to inhibit the activity of histone methyltransferase G9a, which plays a crucial role in regulating gene expression.
Mecanismo De Acción
N-(5-chloro-2-morpholin-4-ylphenyl)butanamide inhibits the activity of G9a, which is a histone methyltransferase that catalyzes the methylation of lysine 9 on histone H3. This methylation leads to the formation of a repressive chromatin structure, which silences gene expression. The inhibition of G9a by this compound prevents the formation of this repressive chromatin structure, leading to the activation of genes that are silenced in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. It has also been shown to improve cognitive function in preclinical models of neurodegenerative disorders and to reduce inflammation in cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(5-chloro-2-morpholin-4-ylphenyl)butanamide in lab experiments is its specificity for G9a. This molecule has been shown to selectively inhibit the activity of G9a, without affecting other histone methyltransferases. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the research on N-(5-chloro-2-morpholin-4-ylphenyl)butanamide. One direction is to further investigate its therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Another direction is to develop more potent and selective inhibitors of G9a, which can overcome the limitations of this compound. Additionally, the development of new delivery methods for this compound can improve its solubility and bioavailability, which can enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-morpholin-4-ylphenyl)butanamide involves a series of chemical reactions. The starting material for the synthesis is 5-chloro-2-morpholin-4-ylphenylamine, which is then reacted with butyryl chloride to form the butanamide derivative. The final product is obtained after purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-morpholin-4-ylphenyl)butanamide has been extensively studied for its potential therapeutic applications. It has been found to inhibit the activity of G9a, which is a histone methyltransferase that plays a crucial role in regulating gene expression. G9a has been implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The inhibition of G9a by this compound has been shown to have therapeutic effects in preclinical models of these diseases.
Propiedades
Fórmula molecular |
C14H19ClN2O2 |
|---|---|
Peso molecular |
282.76 g/mol |
Nombre IUPAC |
N-(5-chloro-2-morpholin-4-ylphenyl)butanamide |
InChI |
InChI=1S/C14H19ClN2O2/c1-2-3-14(18)16-12-10-11(15)4-5-13(12)17-6-8-19-9-7-17/h4-5,10H,2-3,6-9H2,1H3,(H,16,18) |
Clave InChI |
COWHCMYJBRFJQS-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(C=CC(=C1)Cl)N2CCOCC2 |
SMILES canónico |
CCCC(=O)NC1=C(C=CC(=C1)Cl)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-4-fluorobenzamide](/img/structure/B237541.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide](/img/structure/B237543.png)
![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B237552.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B237555.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide](/img/structure/B237559.png)
![N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide](/img/structure/B237563.png)

![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-ethoxybenzamide](/img/structure/B237570.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-N'-(3-methylbenzoyl)thiourea](/img/structure/B237571.png)
![[[(2R,3S,4R,5R)-5-(6-amino-2-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B237572.png)
![2-(4-tert-butylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B237588.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B237589.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-3,4-dimethoxybenzamide](/img/structure/B237593.png)
![5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B237595.png)